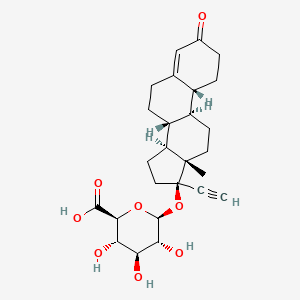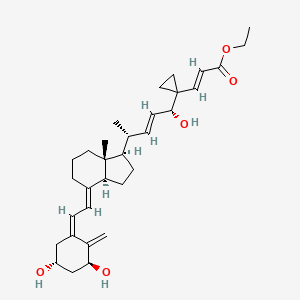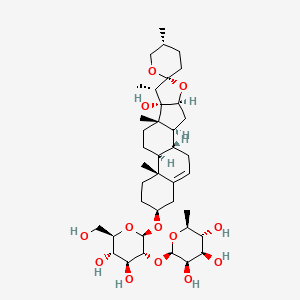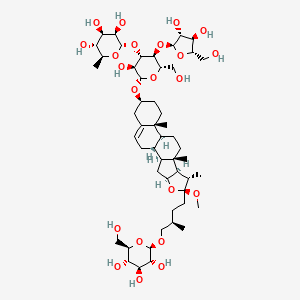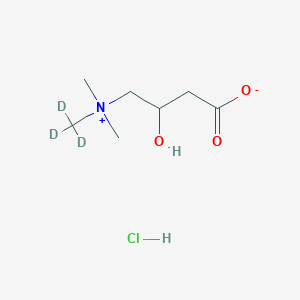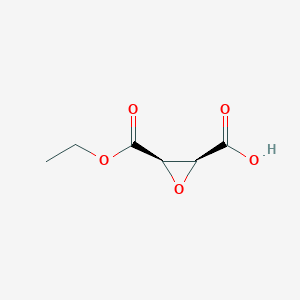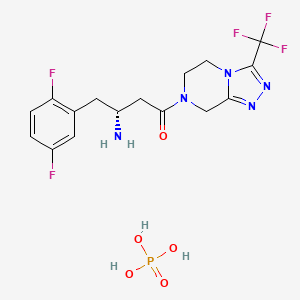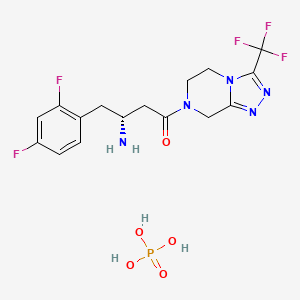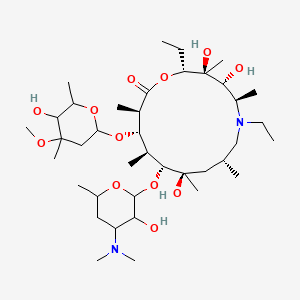
阿奇霉素 N-乙基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .
Molecular Structure Analysis
Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .
Chemical Reactions Analysis
Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .
Physical And Chemical Properties Analysis
Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
科学研究应用
1. Treatment of Bacterial Skin Infections
- Application Summary : Azithromycin has been used in the treatment of bacterial skin infections, particularly those caused by antibiotic-resistant strains of Staphylococcus aureus .
- Methods of Application : Azithromycin is incorporated into microemulsions, which are nanosystems that can overcome several drawbacks of topical treatment, including poor drug retention within the skin . These microemulsions are composed of vitamin E acetate, Labrasol®, and Transcutol® P .
- Results : The microemulsions showed an acceptable pH and were characterized by different droplet sizes and viscosities depending on their composition. They provided a prolonged release of Azithromycin and promoted its accumulation inside the skin .
2. Enhancing Antibacterial Activity
- Application Summary : Azithromycin is frequently employed for treating bacterial skin infections. It suffers from limited oral bioavailability, which results from incomplete absorption or extensive first-pass metabolism .
- Methods of Application : Azithromycin is loaded into a nanoemulgel for topical administration to avoid first-pass metabolism and to boost the concentration of the drug on the skin .
- Results : The Azithromycin-loaded nanoemulgel exhibited good physical quality and had a greater ex vivo drug permeation across rabbit skin than other formulations, revealing improved drug permeation and greater transdermal flux .
3. Treatment of Respiratory Infections
- Application Summary : Azithromycin is used to treat many different types of infections caused by bacteria, such as respiratory infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating various types of respiratory infections .
4. Treatment of Ear, Nose, and Throat Infections
- Application Summary : Azithromycin is used to treat ear, nose, and throat infections such as sinusitis .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating various types of ear, nose, and throat infections .
5. Treatment of Sexually Transmitted Infections
- Application Summary : Azithromycin is used to treat certain sexually transmitted infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating certain sexually transmitted infections .
6. Immunomodulatory Effects
- Application Summary : Azithromycin has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to have beneficial immunomodulatory effects in the treatment of chronic respiratory inflammatory diseases .
7. Treatment of Middle Ear Infections
- Application Summary : Azithromycin is used to treat middle ear infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating middle ear infections .
8. Treatment of Strep Throat
- Application Summary : Azithromycin is used to treat strep throat .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating strep throat .
9. Treatment of Traveler’s Diarrhea
- Application Summary : Azithromycin is used to treat traveler’s diarrhea .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating traveler’s diarrhea .
10. Treatment of Certain Other Intestinal Infections
- Application Summary : Azithromycin is used to treat certain other intestinal infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating certain other intestinal infections .
11. Treatment of Malaria
- Application Summary : Along with other medications, Azithromycin may also be used for malaria .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating malaria when used with other medications .
12. Treatment of Chronic Respiratory Inflammatory Diseases
- Application Summary : Azithromycin has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to have beneficial immunomodulatory effects in the treatment of chronic respiratory inflammatory diseases .
属性
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWHWVRHQDUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin N-Ethyl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

